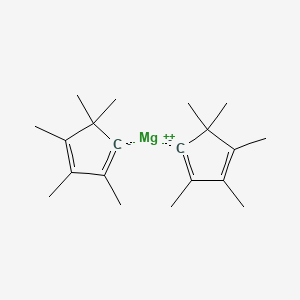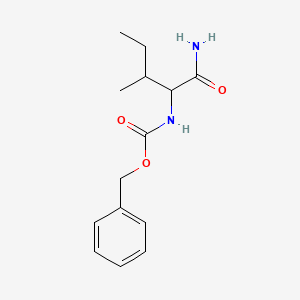
Z-Ile-NH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Ile-NH, also known as N-benzyloxycarbonyl-L-isoleucineamide, is a compound derived from the amino acid isoleucine. It is often used as a chiral auxiliary in asymmetric synthesis, particularly in the functionalization of cyclopropanes. The compound is notable for its ability to induce high levels of stereocontrol during chemical reactions, making it valuable in the field of organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-Ile-NH can be synthesized from N-benzyloxycarbonyl-L-isoleucine and pivaloyl chloride. The process involves the following steps :
- Dissolve N-benzyloxycarbonyl-L-isoleucine in dichloromethane and cool the solution to -20°C.
- Add triethylamine and pivaloyl chloride successively to the solution.
- Bubble ammonia gas through the reaction mixture for 30 minutes.
- Filter the resulting precipitate and wash the solid with dichloromethane.
- Wash the combined solution with 2N hydrochloric acid solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Z-Ile-NH undergoes various types of chemical reactions, including:
C–H Functionalization: It is used as a chiral bidentate directing group in the palladium-catalyzed β-methylene C(sp3)–H bond activation of cyclopropanes.
Cross-Coupling Reactions: It facilitates cross-coupling with aryl iodides, leading to the formation of arylated products.
Common Reagents and Conditions
Palladium Catalysts: Used in C–H functionalization and cross-coupling reactions.
Aryl Iodides: Commonly used as coupling partners in cross-coupling reactions.
Ammonia Gas: Utilized in the synthesis of this compound.
Major Products Formed
The major products formed from reactions involving this compound include arylated cyclopropanes and other functionalized organic compounds with high stereocontrol .
Aplicaciones Científicas De Investigación
Z-Ile-NH has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to achieve high stereoselectivity in chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Z-Ile-NH exerts its effects involves its role as a chiral bidentate directing group. It coordinates to a transition-metal center, such as palladium, to form a metallacyclic intermediate. This intermediate facilitates the selective activation and functionalization of specific C–H bonds in the substrate, leading to high levels of stereocontrol .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyloxycarbonyl-L-valineamide
- N-benzyloxycarbonyl-L-leucineamide
- N-benzyloxycarbonyl-L-phenylalanineamide
Uniqueness
Z-Ile-NH is unique due to its ability to induce high levels of stereocontrol in chemical reactions, particularly in the functionalization of cyclopropanes. Its effectiveness as a chiral auxiliary makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
benzyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGQPWKDTCRXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)
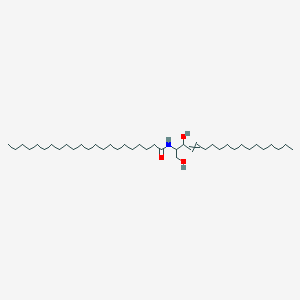
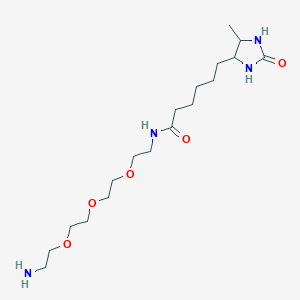
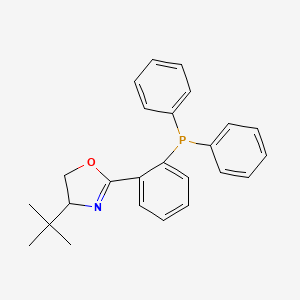
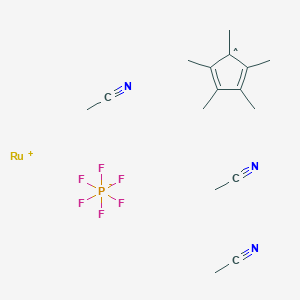
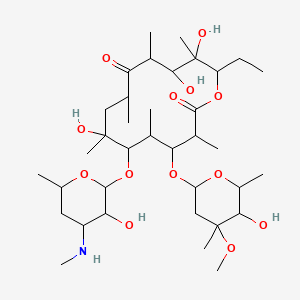
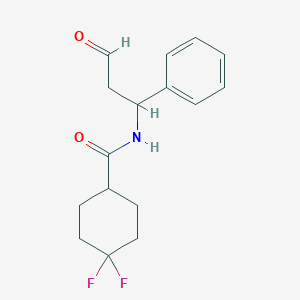
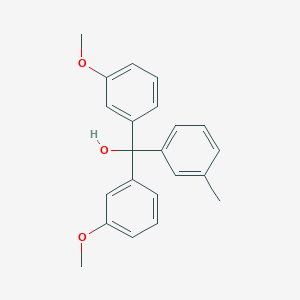
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
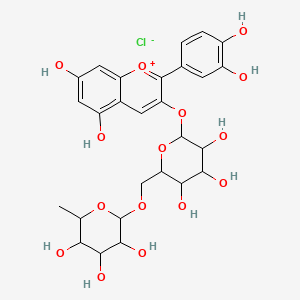
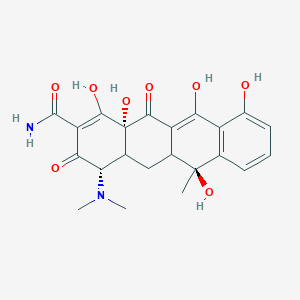
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
